Product packaging for beta-Aminopropionitrile fumarate(Cat. No.:CAS No. 352-96-5)

beta-Aminopropionitrile fumarate

Cat. No.: B1238361
CAS No.: 352-96-5
M. Wt: 186.17 g/mol
InChI Key: NYPGBHKJFKQTIY-TYYBGVCCSA-N
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Description

Beta-aminopropionitrile fumarate (BAPN) is a well-characterized, irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes . Lysyl oxidase catalyzes the final step in the formation of mature collagen and elastin fibers by initiating the covalent cross-linking that provides connective tissues with their tensile strength and structural integrity . By inhibiting this key enzymatic activity, BAPN effectively blocks the cross-linking process, leading to the accumulation of soluble collagen and a significant reduction in the mechanical strength of newly synthesized connective tissue . This specific mechanism of action makes it an invaluable compound for researching extracellular matrix (ECM) biology. Researchers utilize this compound across a broad spectrum of scientific fields. Its applications include creating experimental models of thoracic aortic dissection and aneurysm by disrupting the integrity of the vascular wall , studying the processes of tissue fibrosis and remodeling , and investigating the role of LOX in cancer progression and metastasis . It has also been used historically in veterinary medicine to manage tendon injuries in horses, though it is important to note that the FDA has withdrawn approval for the corresponding veterinary product . Please be advised that this product is strictly for research use in laboratory settings. This compound is not intended for human or veterinary therapeutic use . It is crucial to handle this compound with care, as systemic toxicity has been documented in research models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O4 B1238361 beta-Aminopropionitrile fumarate CAS No. 352-96-5

Properties

CAS No.

352-96-5

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

3-aminopropanenitrile;(E)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4.C3H6N2/c5-3(6)1-2-4(7)8;4-2-1-3-5/h1-2H,(H,5,6)(H,7,8);1-2,4H2/b2-1+;

InChI Key

NYPGBHKJFKQTIY-TYYBGVCCSA-N

SMILES

C(CN)C#N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(CN)C#N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C(CN)C#N.C(=CC(=O)O)C(=O)O

Other CAS No.

1119-28-4
352-96-5

Related CAS

2079-89-2
352-96-5
1119-28-4 (Parent)
110-17-8 (Parent)
151-18-8 (Parent)
2079-89-2 (fumarate[2:1])
352-96-5 (fumarate [1:1])

Synonyms

BAPN fumarate
beta-aminopropionitrile fumarate
beta-aminopropionitrile fumarate (1:1)
beta-aminopropionitrile fumarate (2:1)
beta-aminopropionitryl-fumarate

Origin of Product

United States

Ii. Molecular Mechanisms of Action of Beta Aminopropionitrile Fumarate

Inhibition of Lysyl Oxidase (LOX) Enzyme Family

The principal molecular target of BAPN is the lysyl oxidase (LOX) family of enzymes. probiologists.com These copper-dependent amine oxidases are fundamental to the structural integrity of connective tissues, playing an essential role in the cross-linking of collagen and elastin (B1584352). researchgate.netnih.gov BAPN functions as a specific, irreversible inhibitor of this enzyme family. nih.govontosight.aimedchemexpress.comselleckchem.com The inhibition is mechanism-based, meaning the enzyme itself converts BAPN into a reactive species that then inactivates it. nih.gov

The lysyl oxidase family consists of five highly homologous isoenzymes: LOX and LOX-like 1 through 4 (LOXL1-4). nih.gov Beta-aminopropionitrile is recognized as a pan-LOX inhibitor, indicating that it does not possess high specificity for a single isoenzyme but rather targets the active sites of both LOX and the LOX-like (LOXL) isoenzymes. probiologists.commedchemexpress.comselleckchem.com While it is a potent inhibitor of this family, some research suggests it may also have an affinity for other amine oxidases, classifying it as a non-specific inhibitor in a broader context. probiologists.commdpi.comencyclopedia.pub This lack of high specificity means that BAPN administration can impede the functions of multiple lysyl oxidase isoenzymes involved in matrix maturation. nih.gov

The inhibitory action of BAPN is both potent and irreversible due to its covalent binding directly to the enzyme's active site. nih.govontosight.ainih.gov The process begins with an initial competitive interaction between BAPN and the enzyme's natural substrates, such as elastin or collagen. nih.gov Following this, a time- and temperature-dependent irreversible inactivation occurs. nih.gov

A proposed mechanism suggests that the enzyme facilitates the abstraction of a beta-proton from BAPN, which then forms a highly reactive ketenimine intermediate. nih.govencyclopedia.pub This intermediate subsequently reacts with a nucleophilic residue within the enzyme's active site, forming a stable, covalent bond. nih.govencyclopedia.pub Isotopic labeling studies have confirmed that the carbon skeleton of BAPN binds covalently to the enzyme and that the nitrile group is not eliminated during this process. nih.govencyclopedia.pub This irreversible binding effectively renders the enzyme non-functional. It has also been noted that the copper cofactor essential for LOX activity is not significantly altered during this interaction. nih.govencyclopedia.pub

Kinetic Parameters of BAPN Inhibition of Aortic Lysyl Oxidase
Parameter Value
Inhibition TypeIrreversible, Mechanism-Based
Initial InteractionCompetitive with substrate
KI (Inhibition Constant)6 µM at 37°C
Limiting Inactivation Rate Constant (k_inact)0.16 min⁻¹ at 37°C
Data sourced from studies on aortic lysyl oxidase. nih.gov

The catalytic function of lysyl oxidase is to initiate the formation of cross-links by oxidizing the ε-amino groups of specific lysine (B10760008) and hydroxylysine residues within collagen and elastin precursor proteins. nih.govnih.govnih.gov This enzymatic oxidation produces highly reactive aldehyde residues known as allysine (B42369) and hydroxyallysine. nih.gov By irreversibly binding to the LOX active site, BAPN blocks this crucial first step. ontosight.ai The enzyme is rendered incapable of catalyzing the oxidative deamination of its target lysine residues, thereby preventing the formation of the necessary peptidyl aldehydes. researchgate.netnih.gov

Disruption of Collagen and Elastin Cross-Linking

The direct consequence of inhibiting the LOX-catalyzed oxidation of lysine residues is the profound disruption of the normal cross-linking process for both collagen and elastin. ontosight.aimdpi.comnih.gov These cross-links are vital for the tensile strength and mechanical stability of tissues like bone, skin, and blood vessels. nih.gov BAPN's action prevents both the formation of new cross-links and the maturation of pre-existing immature ones. nih.gov

Collagenogenesis, the process of collagen fibril assembly and maturation, is critically dependent on the formation of aldehyde products by LOX. nih.gov BAPN's inhibitory effect on the enzyme directly halts this aldehyde formation. researchgate.netnih.gov Research has demonstrated that in the presence of BAPN, the total aldehyde content in tissues is significantly reduced. plos.org This blockade of the enzymatic cross-linking pathway is the primary reason for the subsequent defects in connective tissue structure and function. nih.gov Interestingly, this inhibition of aldehyde formation does not appear to trigger a compensatory upregulation of the LOX gene itself. researchgate.netnih.govnih.gov

The aldehydes formed by LOX spontaneously condense with other aldehydes or with unmodified lysine residues to form divalent, immature cross-links. These immature cross-links, such as dehydrodihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), are precursors to stable, trivalent mature cross-links like pyridinoline (B42742) (PYD) and hydroxylysylpyridinoline (HP). nih.govnih.gov

Effect of BAPN on Collagen Cross-Link Formation in Murine Bone
Cross-Link Type Observation with BAPN Treatment
Divalent (Immature) Cross-Links (DHLNL, HLNL)Dose-dependent decrease; became undetectable at higher concentrations. plos.org
Trivalent (Mature) Cross-Links (Pyridinoline, Deoxypyridinoline)Significantly reduced. plos.org
Total Aldehyde ContentSignificantly reduced. plos.org
Mature to Immature Cross-Link RatioDecreased. nih.gov
Data compiled from in vivo studies on mice fed a BAPN-containing diet. plos.org

Alterations in Collagen Fibril Morphology and D-Spacing

The inhibition of LOX by beta-aminopropionitrile fumarate (B1241708) leads to profound changes in the nanostructure of type I collagen fibrils. nih.gov These alterations are a direct consequence of reduced enzymatic cross-linking, which is essential for stabilizing the highly organized, quarter-staggered arrangement of collagen molecules. nih.govplos.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique ideally suited for characterizing the morphology of biological materials like collagen fibrils at the nanoscale. nih.gov Studies employing AFM have visualized the extracellular matrix produced by cells such as osteoblasts in the presence and absence of BAPN-fumarate. nih.gov This method allows for the direct observation of individual collagen fibrils and the measurement of their structural characteristics. nih.gov In these analyses, AFM imaging revealed clear morphological differences between collagen synthesized in a standard environment and collagen produced under the influence of BAPN, highlighting the compound's impact on fibril structure. nih.gov

A defining feature of fibrillar collagens is the characteristic D-spacing or D-band periodicity, which arises from the staggered assembly of collagen molecules and typically measures between 64 and 67 nm. nih.govencyclopedia.pub This periodic pattern of gap and overlap regions is crucial for the mechanical properties of collagen. encyclopedia.pub

Research has shown that treatment with beta-aminopropionitrile fumarate causes a significant shift in this periodicity. In one in vitro study using osteoblasts, the D-spacing of collagen fibrils produced in the presence of 0.25mM BAPN-fumarate was measured and compared to an untreated control group. nih.gov The BAPN-treated group exhibited a statistically significant increase in the distribution of D-spacing values, indicating a direct alteration of the collagen fibril morphology. nih.gov

Table 1: Effect of this compound on Collagen D-Spacing nih.gov
Treatment GroupMean D-Spacing (nm)
Control66.4 ± 0.4
BAPN-Fumarate (0.25mM)67.1 ± 0.4

Effects on Elastin Fiber Integrity

Similar to its effect on collagen, BAPN's inhibition of lysyl oxidase disrupts the integrity of elastin fibers. The proper formation of insoluble, functional elastin requires the cross-linking of its soluble precursor, tropoelastin. nih.gov When neonatal rat aortic smooth muscle cells are cultured with BAPN, there is a marked decrease in the accumulation of insoluble elastin. nih.gov Concurrently, an increase in soluble tropoelastin and its fragments is observed in the culture medium. nih.gov This demonstrates a failure of the elastin maturation process, leading to compromised fiber integrity. nih.gov Further studies on lathyritic elastic fibers from chickens treated with this compound revealed alterations in the associated proteoglycans; specifically, the lathyritic elastin was associated with dermatan and heparan sulfates, which differed from the proteoglycans associated with normal collagen or the general matrix. nih.gov

Cellular and Subcellular Responses to Lysyl Oxidase Inhibition

The disruption of extracellular matrix (ECM) maturation by this compound elicits specific responses at the cellular and subcellular levels.

BAPN has been shown to directly affect fibroblast behavior. In an in vitro wound model, BAPN inhibited fibroblast migration in a dose-dependent fashion. nih.gov Notably, this effect on migration occurred without a corresponding inhibition of cell proliferation or total collagen and noncollagen protein synthesis, suggesting the mechanism is not due to general cytotoxicity but is a more specific effect on cell movement. nih.gov While the quantity of collagen produced may not be significantly altered at certain concentrations, its quality is impaired. researchgate.net BAPN treatment disrupts the proper alignment of collagenous fibers and impairs matrix maturation. researchgate.net Electrophoretic analysis shows that BAPN inhibits the formation of β- and γ-chains, which are the cross-linked dimers and trimers of collagen α-chains, providing direct evidence of its impact on matrix assembly. researchgate.net

The cellular response to LOX inhibition by BAPN includes changes in the expression of matrix-related genes, though findings can vary depending on the cell type and experimental conditions.

In studies using osteoblasts treated with 0.25mM BAPN-fumarate, no significant upregulation of the LOX gene was observed to compensate for the enzyme's inhibition. nih.gov Similarly, the expression of collagen genes COL1A1 and COL1A2 remained unchanged. nih.gov However, in another study using MC3T3-E1 osteoblastic cells, Lox expression was found to be significantly elevated in a dose-dependent manner following BAPN treatment, while Col1a2 expression was not affected. researchgate.net

Regarding elastin, the accumulation of tropoelastin fragments resulting from BAPN-induced LOX inhibition in smooth muscle cell cultures leads to a downregulation of the steady-state levels of elastin mRNA, suggesting a negative feedback mechanism. nih.gov

Table 2: Summary of Gene Expression Changes in Response to this compound
GeneCell TypeReported Effect of BAPNReference
LOXMurine OsteoblastsNo significant change nih.gov
LoxMC3T3-E1 Osteoblastic CellsSignificantly elevated researchgate.net
COL1A1 / COL1A2Murine OsteoblastsNo significant change nih.gov
Col1a2MC3T3-E1 Osteoblastic CellsNo significant change researchgate.net
Elastin (mRNA)Neonatal Rat Aortic Smooth Muscle CellsDecreased nih.gov

Influence on Cell Migration and Invasion

By inhibiting LOX, this compound fundamentally alters the structural and mechanical properties of the extracellular matrix, which in turn significantly impedes cell migration and invasion. mdpi.compatsnap.com The stiffening of the ECM through LOX-catalyzed collagen cross-linking is a critical factor in promoting the invasive potential of tumor cells. patsnap.comresearchgate.net BAPN's ability to prevent this process makes the ECM less conducive for cell movement. patsnap.com

Research across various cell types has demonstrated the potent anti-migratory and anti-invasive effects of BAPN. In studies involving cervical cancer cell lines (HeLa and SiHa), BAPN was shown to block hypoxia-induced epithelial-mesenchymal transition (EMT), a key process for cancer cell motility. researchgate.net This intervention significantly inhibited the invasion and migration capabilities of these cells. researchgate.net For instance, treatment with 500 μM BAPN under hypoxic conditions markedly reduced cell invasion and decreased hypoxia-induced migration from 180-240% down to 60-70% in HeLa and SiHa cells, respectively. researchgate.net

Similar effects have been observed in breast cancer models. The administration of BAPN has been found to diminish the metastatic colonization potential of circulating breast cancer cells, suggesting that LOX activity is crucial for the processes of extravasation and initial tissue colonization. plos.org BAPN has also been shown to inhibit the migration of fibroblasts in a dose-dependent manner, a finding relevant to understanding its role in fibrotic diseases. nih.gov

Table 1: Effect of Beta-Aminopropionitrile (BAPN) on Cell Migration and Invasion
Cell Line/TypeExperimental ContextObserved Effect of BAPNReference
HeLa and SiHa (Cervical Cancer)Hypoxia-inducedInhibited invasion and migration; blocked EMT. researchgate.netresearchgate.net
MDA-MB-231 (Breast Cancer)In vivo metastasis modelDecreased metastatic colonization potential. plos.org
FibroblastsIn vitro wound modelInhibited migration in a dose-dependent fashion. nih.gov
BE2C (Neuroblastoma)Transwell migration and invasion assayUsed as a LOX inhibitor to study migration and invasion. nih.gov

Interactions with Other Biochemical Pathways

The influence of this compound extends beyond simple mechanical disruption of the ECM. Its inhibition of LOX activity modulates complex biochemical pathways that are central to tissue degradation and cellular response to environmental cues like hypoxia.

The degradation and remodeling of the extracellular matrix are tightly controlled by a balance of enzymes, primarily matrix metalloproteinases (MMPs) and cathepsins. nih.gov Lysyl oxidase activity is interconnected with this enzymatic cascade. LOX-secreted by hypoxic tumor cells has been shown to be essential for the recruitment of CD11b+ myeloid cells. These recruited cells, in turn, produce MMP-2, which cleaves collagen and enhances the invasion of metastasizing tumor cells. wikipedia.org By inhibiting LOX, BAPN can prevent this recruitment and subsequent MMP-2 activity. wikipedia.org

Furthermore, studies in gastric cancer have revealed a direct correlation between LOX and the expression and activity of MMP-2 and MMP-9, two key enzymes in ECM degradation. viamedica.pl This suggests that by inhibiting LOX, BAPN can indirectly downregulate the activity of these critical MMPs. The protease cascade is complex; for example, cathepsin B can enhance the activity of MMPs by degrading their natural inhibitors (TIMPs). nih.gov While a direct modulatory effect of BAPN on cathepsins has not been fully elucidated, its ability to disrupt the overarching ECM remodeling process influences the entire proteolytic environment. Cathepsin B expression itself is often elevated in malignant tumors and is associated with more aggressive cancer behavior and a higher potential for metastasis. nih.govviamedica.pl

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator that allows cells to adapt to low-oxygen (hypoxic) conditions, which are common in the tumor microenvironment. researchgate.netabcam.com HIF-1α drives the expression of genes involved in angiogenesis, metabolic reprogramming, and metastasis. abcam.com

The activity of LOX is intricately linked with hypoxic signaling. LOX expression is often upregulated by HIF-1α, creating a feed-forward loop that promotes matrix stiffening and tumor progression. BAPN's role as a LOX inhibitor allows it to interfere with this pathological signaling. Research has shown that BAPN treatment can induce metabolic reprogramming in macrophages and activate HIF-1α signaling, highlighting the complex interplay between ECM mechanics and cellular metabolic responses. researchgate.net Moreover, BAPN has been used in studies to probe the requirement of LOX activity in inducing HIF-2α-dependent matrix stiffening. nih.gov By inhibiting the downstream effector of HIF-1α signaling (LOX), BAPN effectively disrupts the pathway's ability to promote an invasive microenvironment. researchgate.net For example, the inhibition of LOX by BAPN specifically blocks the hypoxia-induced invasion and migration of cancer cells, which are processes heavily dependent on HIF-1α activation. researchgate.net

Table 2: Interactions of Beta-Aminopropionitrile (BAPN) with Biochemical Pathways
PathwayMechanism of InteractionDownstream Effect of BAPNReference
ECM Degrading Enzymes (MMPs)Inhibits LOX, preventing recruitment of MMP-producing myeloid cells. LOX expression is correlated with MMP-2/MMP-9 activity.Indirectly reduces MMP activity, decreasing ECM degradation and invasion. wikipedia.orgviamedica.pl
HIF-1α SignalingInhibits LOX, a downstream target and effector of HIF-1α. Disrupts the pathological consequences of HIF-1α activation.Blocks hypoxia-induced cell migration and invasion. nih.govresearchgate.netresearchgate.net

Iii. Synthetic Methodologies and Chemical Derivatization for Research

Synthesis Routes for Beta-Aminopropionitrile (BAPN) Precursor

Beta-aminopropionitrile (BAPN) is a crucial organic intermediate. google.com The primary and most common method for its industrial and laboratory synthesis involves the reaction of acrylonitrile (B1666552) with ammonia (B1221849). nih.govwikipedia.org

The fundamental chemistry for producing BAPN is the nucleophilic addition of ammonia to the carbon-carbon double bond of acrylonitrile. This reaction can be carried out using either aqueous or anhydrous ammonia. orgsyn.org

In a typical laboratory-scale procedure using aqueous ammonia, concentrated ammonium (B1175870) hydroxide (B78521) (28-30% ammonia) is reacted with acrylonitrile. The mixture is often shaken until it becomes homogeneous and then allowed to stand for several hours or overnight. orgsyn.org For industrial-scale production, the reaction is generally performed under elevated temperatures and pressures. For instance, acrylonitrile can be reacted with a 25–35% aqueous ammonia solution at temperatures ranging from 130–150°C and pressures of 1.0–3.0 MPa. Another described method involves reacting 8L of liquid ammonia with 2L of acrylonitrile in a high-pressure reactor, heated to 100°C under a controlled pressure of 9 kg/cm ² for 4 hours. chemicalbook.com

Following the reaction, the resulting crude BAPN is isolated from the reaction mixture, which contains unreacted starting materials, byproducts, and water, typically through distillation under reduced pressure. orgsyn.orgchemicalbook.com

One key optimization involves the recycling of distillation residues. The waste liquid remaining after the initial distillation of BAPN contains significant amounts of byproducts, which can be converted back into the desired product. google.com For example, this residue can be mixed with fresh ammonia water and heated again to convert the byproducts into BAPN, which is then collected via another distillation step. google.com A specific example shows that reacting 50g of distillation waste (containing 90% beta,beta-iminodipropionitrile) with 320g of 35% ammonia at 150°C for 5 hours can yield 55g of BAPN, representing a conversion rate of 97.9%.

The table below summarizes key parameters for optimizing BAPN synthesis.

ParameterConditionRationale
Ammonia Stoichiometry 1.2–1.5 equivalentsReduces the formation of dimeric byproducts.
Reaction Temperature 75-150°CBalances reaction rate with byproduct formation. google.com
Reaction Pressure 1.0–3.0 MPaMaintains reactants in the liquid phase and increases reaction rate.
Solvent Tertiary lower aliphatic alcoholImproves yield and simplifies reaction control. google.com
Byproduct Recycling Re-reaction of distillation residue with ammoniaConverts byproducts back to BAPN, increasing overall yield. google.com
Purification Method Steam or vacuum distillationEffectively separates BAPN from less volatile byproducts. google.comorgsyn.org

The primary side reaction in BAPN synthesis is the addition of a second molecule of acrylonitrile to the newly formed BAPN, resulting in the byproduct beta,beta'-iminodipropionitrile. google.com The formation of this and other high-boiling-point substances reduces the yield of BAPN and complicates purification. google.com

Mitigation strategies focus on controlling the reaction conditions and managing the byproducts formed.

Control of Stoichiometry : Carefully controlling the molar ratio of reactants is a key mitigation strategy. Limiting the amount of ammonia to 1.2–1.5 equivalents relative to acrylonitrile helps to suppress the dimerization reaction that forms beta,beta'-iminodipropionitrile.

Catalytic Additives : The use of certain additives can also suppress side reactions. For example, alkali metal hydroxides like sodium hydroxide have been reported to reduce the formation of byproducts.

The table below outlines the major byproduct and corresponding mitigation techniques.

ByproductFormation PathwayMitigation Strategy
beta,beta'-Iminodipropionitrile Reaction of BAPN with a second molecule of acrylonitrile. google.comControl ammonia stoichiometry (1.2-1.5 eq.).
Use of catalytic additives (e.g., NaOH).
Recycle and re-react distillation residue with ammonia. google.com

Formation of Beta-Aminopropionitrile Fumarate (B1241708) Salt

For research and potential clinical applications, the free base of BAPN, which is an unstable and easily oxidized liquid, is typically converted into a more stable, crystalline salt. nih.gov The fumarate salt is commonly prepared for this purpose. nih.gov

The creation of beta-aminopropionitrile fumarate is a standard acid-base reaction between the basic amino group of BAPN and the acidic carboxyl groups of fumaric acid. The conditions for this salt formation are chosen to ensure complete reaction and to facilitate the crystallization of a pure product.

Molar Ratio : A 2:1 molar ratio of BAPN to fumaric acid is often used, leading to the formation of di-β-aminopropionitrile fumarate. medchemexpress.com However, a 1:1 molar ratio can also be employed to ensure complete salt formation.

Solvent : The choice of solvent is critical for dissolving the reactants and allowing the salt to precipitate. Ethanol (B145695) or water are preferred solvents due to their ability to provide optimal solubility for both the BAPN free base and fumaric acid, while often allowing for the crystalline salt to be recovered.

Temperature : The reaction is typically conducted at temperatures ranging from room temperature up to 60°C. This moderate temperature range is sufficient to facilitate the reaction without causing decomposition of the reactants or the final product.

The following table summarizes the typical conditions for the salt formation reaction.

ParameterConditionPurpose
Molar Ratio (BAPN:Fumaric Acid) 2:1 or 1:1To ensure complete reaction and formation of the desired salt. medchemexpress.com
Solvent Ethanol or WaterTo dissolve reactants and facilitate crystallization of the product.
Temperature Room Temperature to 60°CTo promote the reaction while preventing thermal degradation.

The purity of the final this compound is of paramount importance, particularly for biological and clinical research. Early studies using less pure preparations of BAPN were sometimes halted due to adverse effects, which were later hypothesized to be related to impurities rather than the compound itself. nih.gov The development of highly purified BAPN fumarate has been a key factor in enabling further research. nih.gov

The primary method for purifying the fumarate salt is recrystallization . This technique leverages differences in solubility between the desired salt and any remaining impurities. The crude this compound obtained after the initial salt formation is dissolved in a suitable hot solvent (such as ethanol or water). As the solution cools, the pure salt crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. This process can be repeated multiple times if necessary to achieve the high degree of purity required for research applications.

Iv. Applications in in Vitro Research Models

Cell Culture Studies Investigating Extracellular Matrix Synthesis

In vitro studies using BAPN have been instrumental in elucidating the role of collagen cross-linking in the formation and structural integrity of the ECM.

A direct consequence of inhibiting collagen cross-linking is an increase in the solubility and extractability of collagen from the ECM. In studies on cartilage explants, treatment with BAPN led to a notable increase in the amount of radiolabeled collagen that could be extracted using 4M guanidine-HCl. google.com This occurs because the newly synthesized collagen molecules are not effectively incorporated and stabilized into the insoluble, mature matrix. google.com The buildup of these soluble, non-cross-linked collagen precursors is a key indicator of lysyl oxidase inhibition by BAPN. google.com This effect is reversible; upon washout of BAPN, the proportion of extractable collagen decreases as the cross-linking process resumes. google.com

The characteristic D-spacing, or periodicity, of collagen fibrils is a critical nanostructural feature that reflects the arrangement of collagen molecules. This spacing, typically around 67 nm, is influenced by the degree of intermolecular cross-linking. invivochem.com Research utilizing atomic force microscopy (AFM) on collagen matrices produced by osteoblasts has shown that BAPN treatment causes a discernible change in this feature. invivochem.comresearchgate.net In cultures treated with 0.25mM BAPN-fumarate, the distribution of D-spacing values shifts toward higher values compared to untreated control cultures. invivochem.comresearchgate.net This indicates that inhibiting enzymatic cross-linking with BAPN directly affects the morphology and packing of collagen fibrils produced in vitro. invivochem.com

Table 1: Effect of BAPN-fumarate on Collagen D-spacing in Osteoblast Cultures

Treatment GroupMean D-spacing (nm)Range of D-spacing Values (nm)Statistical Significance (p-value vs. Control)
Control66.4 ± 0.460.2 to 72.9N/A
BAPN-treated (0.25mM)67.1 ± 0.461.7 to 71.1< 0.0001 (for the distribution shift)

Data sourced from a study on MC3T3-E1 osteoblasts. The shift in the distribution of D-spacing values was found to be highly significant. invivochem.com

Investigating Cellular Phenotype Modulation

BAPN is also utilized to study how modifications to the ECM can influence cellular behavior, particularly in the context of cancer progression, where the matrix plays a pivotal role in invasion and metastasis.

Lysyl oxidase is often upregulated in tumors, particularly in hypoxic (low oxygen) environments, and its activity is linked to increased metastasis. researchgate.netmdpi.com Studies on human cervical cancer cell lines (HeLa and SiHa) demonstrate that the inhibition of LOX by BAPN can suppress their invasive and migratory capabilities. invivochem.comtargetmol.com Under hypoxic conditions that mimic the tumor microenvironment, cervical cancer cells undergo an epithelial-mesenchymal transition (EMT), gaining migratory properties. researchgate.net Treatment with BAPN effectively blocks these hypoxia-induced changes, preventing the downregulation of the epithelial marker E-cadherin and inhibiting the upregulation of mesenchymal markers like vimentin. invivochem.com This intervention significantly diminishes the ability of the cancer cells to invade and migrate. mdpi.cominvivochem.com

Table 2: Inhibitory Effect of BAPN on Hypoxia-Induced Cervical Cancer Cell Migration

Cell LineConditionRelative Migration (%)
HeLaHypoxia180%
HeLaHypoxia + BAPN (500 μM)60%
SiHaHypoxia240%
SiHaHypoxia + BAPN (500 μM)70%

Data represents the reduction in cell migration following BAPN treatment under hypoxic conditions, relative to a normoxic control. invivochem.com

In gastric cancer, the interplay between lysyl oxidase and matrix metalloproteinases (MMPs) is crucial for tumor invasion. nih.govajmhsrcmp.org MMPs are enzymes that degrade the ECM, clearing a path for cancer cells to metastasize. ajmhsrcmp.org Research has shown that inhibiting LOX activity with BAPN in human gastric cancer cells (BGC-823 line) leads to a downregulation of the expression and activity of both MMP-2 and MMP-9. encyclopedia.pubnih.govmdpi.com This finding suggests that LOX activity promotes an invasive phenotype in gastric cancer in part by regulating these key matrix-degrading enzymes. nih.govajmhsrcmp.org By suppressing LOX, BAPN consequently inhibits the invasive and metastatic potential of these cancer cells. nih.gov

Studies on Insulin (B600854) Resistance and Metabolic Markers in Cell Lines

Beta-aminopropionitrile (BAPN) has been investigated in in vitro models to understand its direct effects on cellular functions related to insulin resistance and metabolic health. Studies utilizing cell lines, particularly adipocytes, have provided insights into how inhibiting lysyl oxidase (LOX), and consequently collagen cross-linking, can influence metabolic pathways at a cellular level.

In a notable study using a tumor necrosis factor-alpha (TNFα)-induced insulin resistance model in differentiated 3T3-L1 adipocytes, BAPN demonstrated a capacity to counteract the negative effects of TNFα. nih.gov TNFα is known to induce insulin resistance, and its presence typically reduces the expression of key proteins involved in glucose metabolism. The research showed that treatment with BAPN prevented the TNFα-induced reduction in the expression of Glucose Transporter Type 4 (GLUT4) and adiponectin. nih.gov GLUT4 is a critical transporter responsible for glucose uptake into cells, and adiponectin is a hormone that helps regulate glucose levels and fatty acid breakdown.

Furthermore, the study observed that BAPN prevented the TNFα-mediated increase in the protein levels of Suppressor of Cytokine Signaling 3 (SOCS3). nih.gov SOCS3 is implicated in the development of insulin resistance by interfering with insulin signaling pathways. By preventing the rise of SOCS3 and normalizing the levels of GLUT4 and adiponectin, BAPN was shown to directly improve glucose uptake and the expression of factors involved in insulin sensitivity in this in vitro model. nih.gov These findings suggest that the inhibition of LOX by BAPN can directly modulate adipocyte function and improve cellular markers of metabolic health in an environment mimicking insulin resistance. nih.gov

Table 1: Effect of Beta-Aminopropionitrile (BAPN) on Metabolic Markers in TNFα-Treated 3T3-L1 Adipocytes

Marker Effect of TNFα Treatment Effect of BAPN Co-treatment Implication for Insulin Sensitivity
GLUT4 Reduced Expression nih.gov Prevented Reduction nih.gov Improved Glucose Uptake Potential
Adiponectin Reduced Expression nih.gov Prevented Reduction nih.gov Enhanced Insulin Sensitization

| SOCS3 | Increased Protein Levels nih.gov | Prevented Increase nih.gov | Reduced Negative Feedback on Insulin Signaling |

Tissue Engineering and Biomaterial Research Applications

Beta-aminopropionitrile fumarate (B1241708) is a pivotal tool in tissue engineering for its ability to inhibit the enzyme lysyl oxidase (LOX), thereby modulating the formation of collagen cross-links. nih.govresearchgate.net This modulation is crucial for creating engineered tissues with specific structural and functional properties. LOX initiates the covalent cross-linking of collagen fibrils, a process essential for the mechanical stability and maturation of the extracellular matrix (ECM). researchgate.net By irreversibly binding to the LOX active site, BAPN prevents the formation of aldehydes necessary for both new cross-links and the maturation of existing immature cross-links. nih.gov

In vitro studies using osteoblasts have demonstrated that treatment with BAPN-fumarate directly alters the collagen matrix produced by the cells. nih.gov Analysis using Fourier Transform Infrared Spectroscopy (FTIR) revealed that BAPN treatment leads to a significant reduction in mature, trivalent hydroxylysylpyridinoline (HP) cross-links, while the level of immature, divalent cross-links is not significantly affected at certain concentrations. nih.govresearchgate.net This indicates that BAPN can specifically inhibit the maturation of collagen cross-links. nih.gov

Furthermore, atomic force microscopy (AFM) has shown that inhibiting cross-linking with BAPN affects the morphology of individual collagen fibrils. Specifically, collagen produced in the presence of BAPN exhibits a shift toward higher D-spacing values, which describes the characteristic periodic banding pattern of collagen fibrils. nih.govresearchgate.net This alteration in nanostructure occurs without a corresponding change in the gene expression of type I collagen or LOX itself, suggesting a direct post-translational effect on matrix assembly. nih.gov By controlling the concentration of BAPN, researchers can therefore regulate the extent of collagen cross-linking, influencing the alignment and maturation of collagenous fibers within an engineered tissue construct. researchgate.net

Table 2: In Vitro Effects of BAPN on Collagen Matrix Properties

Parameter Method of Analysis Effect of BAPN Treatment Reference
Mature/Immature Cross-link Ratio FTIR Spectroscopy Decreased ratio; specific reduction in mature HP cross-links. nih.govresearchgate.net
Collagen Fibril D-spacing Atomic Force Microscopy (AFM) Distribution shifted toward higher D-spacing values. nih.govresearchgate.net
Collagen Fiber Formation Electrophoresis, Picrosirius Red Staining Inhibition of β- and γ-chain (cross-linked components) formation; impaired alignment and maturation. researchgate.netplos.org

| Gene Expression (LOX, COL1A1) | qRT-PCR | No significant change. | nih.gov |

The ability of beta-aminopropionitrile to modulate collagen cross-linking is directly leveraged in the design of tissue engineering scaffolds with tailored mechanical properties. nih.goviu.edu The mechanical integrity of many biological tissues, particularly their tensile strength and stiffness, is highly dependent on the density and type of collagen cross-links within the extracellular matrix. nih.govresearchgate.net By inhibiting LOX with BAPN, researchers can create scaffolds with a less cross-linked, and therefore mechanically different, collagenous matrix. nih.gov

In vivo studies have established that systemic administration of BAPN leads to a significant decrease in bone stiffness and an increase in deformation to failure, directly linking impaired collagen cross-linking to altered bulk mechanical properties. nih.gov This principle is applied to in vitro tissue engineering. For instance, in studies of osteoblasts cultured on flexible substrates, the presence of BAPN was found to influence the mechanical properties of the deposited matrix. iu.edu While BAPN treatment alone could lead to an upward trend in the elastic properties of the collagen, its effects were mitigated by the application of mechanical loading. iu.edu

Specifically, atomic force microscopy measurements have been used to assess the indentation modulus of the collagen matrix produced by cells. iu.edu Research has shown that the combination of BAPN and mechanical loading can result in a higher indentation modulus compared to control samples under mechanical load, demonstrating a complex interplay between biochemical and biophysical cues in determining final matrix properties. iu.edu This suggests that BAPN can be used not just to reduce stiffness but as a tool to finely tune the mechanical response of an engineered tissue, potentially to match the properties of a specific target tissue or to study the cellular response to matrices of varying compliance. nih.goviu.edu

Table 3: Impact of BAPN on Mechanical Properties of Tissues and Scaffolds

Property Model System Effect of BAPN Treatment Reference
Bone Stiffness Rat Femora (In Vivo) 44% decrease nih.gov
Bone Deformation to Failure Rat Femora (In Vivo) 47% increase nih.gov

| Indentation Modulus | Osteoblast-derived matrix (In Vitro) | Higher modulus in BAPN-loaded samples vs. control-loaded samples. | iu.edu |

Vi. Analytical and Methodological Approaches in Beta Aminopropionitrile Fumarate Research

Biochemical Assays for Lysyl Oxidase Activity

Biochemical assays are fundamental in BAPN research to directly measure its inhibitory effect on lysyl oxidase (LOX) and related enzymes. These assays provide quantitative data on enzyme kinetics and the extent of collagen cross-linking.

In vitro assays are essential for characterizing the direct interaction between BAPN and lysyl oxidase enzymes. These controlled laboratory tests measure the enzyme's ability to catalyze the oxidative deamination of lysine (B10760008) residues, the initial step in forming collagen and elastin (B1584352) cross-links.

Beta-aminopropionitrile has been identified as a potent and irreversible inhibitor of lysyl oxidase in various in vitro studies. cdc.govnih.gov The inhibitory potential of BAPN and its analogues can be assessed by incubating varying concentrations of the compound with a source of lysyl oxidase and a suitable substrate. cdc.gov For instance, research has demonstrated that BAPN inhibits lysyl oxidase-like 2 (LOXL2) in a dose-dependent manner. nih.gov The potency of inhibition is often determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Common substrates used in these assays include 1,5-diaminopentane and spermine. nih.gov The enzymatic reaction often produces hydrogen peroxide, which can be measured using a coupled reaction with horseradish peroxidase to generate a detectable signal. Such assays have confirmed that BAPN is a potent inhibitor of LOXL2, with an apparent IC50 in the micromolar range. nih.gov These findings clarify that BAPN's inhibitory effects are not limited to the classical LOX enzyme but extend to other members of the lysyl oxidase family. nih.gov

Parameter Description Relevance in BAPN Research Example Finding
Enzyme Source Purified recombinant lysyl oxidase or tissue homogenates (e.g., from chick embryo aorta). cdc.govProvides the active enzyme for the inhibition study.Characterization of purified LOXL2. nih.gov
Substrate Amine-containing molecules like 1,5-diaminopentane or spermine. nih.govMimics the natural lysine substrates for LOX.Both substrates were shown to activate LOXL2 to a similar extent. nih.gov
Inhibitor Beta-Aminopropionitrile fumarate (B1241708).The compound being investigated for its effect on LOX activity.BAPN was found to be a competitive inhibitor with respect to the substrates. nih.gov
IC50 Value Concentration of BAPN causing 50% inhibition of enzyme activity.Quantifies the potency of the inhibitor.BAPN exhibits an apparent IC50 in the micromolar range for LOXL2. nih.gov

The functional consequence of lysyl oxidase inhibition by BAPN is a disruption of collagen cross-linking. This can be quantified by assessing the ratio of mature to immature collagen cross-links. Mature, stable cross-links like hydroxylysylpyridinoline (HP) are essential for the tensile strength of collagen fibrils, while immature cross-links are their precursors.

Treatment of cell cultures, such as osteoblasts, with BAPN fumarate leads to a measurable decrease in the mature to immature cross-link ratio. nih.gov This change is primarily driven by a significant reduction in the formation of mature HP cross-links. nih.gov A common and effective technique for this analysis is Fourier Transform Infrared Spectroscopy (FTIR). nih.gov FTIR can identify the characteristic spectral peaks associated with mature and immature cross-links, allowing for their relative quantification. nih.gov Studies using FTIR have shown that while BAPN treatment significantly reduces the peak area corresponding to mature HP cross-links, the peak area for immature cross-links is not significantly affected. nih.gov This directly demonstrates BAPN's role in preventing the final maturation of collagen cross-links. nih.gov

Treatment Group Mature Cross-Link (HP) Peak Area (%) Immature Cross-Link Peak Area (%) Mature to Immature Ratio Reference
Control1.13 ± 0.121.11 ± 0.101.02 nih.gov
BAPN-Treated0.81 ± 0.081.07 ± 0.040.76 nih.gov
Indicates a statistically significant reduction (p<0.05) compared to the control group.

Histological and Morphological Characterization of Tissues

Histological techniques are indispensable for visualizing the structural consequences of BAPN-induced lysyl oxidase inhibition within tissues. Staining methods allow for the qualitative and semi-quantitative assessment of changes in cellular organization and the ECM architecture.

Hematoxylin and Eosin (H&E) is a fundamental staining method in histology and is widely used in BAPN research. nih.gov This stain provides a broad overview of tissue morphology. wikipedia.org Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix, including collagen, in various shades of pink. wikipedia.org

Picrosirius Red (PSR) staining is a highly specific method for the visualization of collagen fibers. When PSR-stained sections are viewed under polarized light, collagen fibers exhibit birefringence, and their color relates to their thickness and organization. periodikos.com.br Thicker, more mature, and densely packed collagen type I fibers typically appear red, orange, or yellow, while thinner, less organized collagen type III fibers appear green. researchgate.netnih.gov

This technique is particularly valuable in BAPN research as it provides direct visual evidence of altered collagen maturation and organization. In tissues treated with BAPN, a shift in the observed colors can be seen. For instance, studies have shown that in the early stages of tissue formation, both control and BAPN-treated groups may show a predominance of red, indicating newly formed collagen. researchgate.net However, over time, differences in the transition to more mature yellow and green areas can be observed, highlighting the impact of BAPN on the maturation process of the collagen network. researchgate.net This method allows for a qualitative and quantitative assessment of the state of the collagenous matrix. periodikos.com.br

Stain Principle Observation under Polarized Light Application in BAPN Research
Picrosirius Red The sulfonic acid groups of the dye bind specifically to the basic amino acids of collagen molecules, enhancing their natural birefringence. nih.gov- Thick/Mature Fibers: Red/Orange/Yellow- Thin/Immature Fibers: Green/Yellowish-GreenTo visualize and assess the maturity and organization of collagen fibers; BAPN treatment alters the ratio and distribution of these colors, indicating impaired collagen maturation. researchgate.net

Immunohistochemistry (IHC) is a powerful technique that utilizes specific antibodies to detect the presence and location of particular proteins within a tissue section. In the context of BAPN research, IHC is used to examine specific components of the ECM that are dependent on lysyl oxidase for their structural integrity.

Collagen IV: This protein is a primary constituent of basement membranes. biocare.net IHC staining for Collagen IV can be used to assess the integrity of the basement membrane in various tissues following BAPN administration. Discontinuities or altered expression patterns in Collagen IV staining can indicate damage to the microvasculature and tissue framework as a result of inhibited cross-linking.

Elastin: Lysyl oxidase is crucial for cross-linking tropoelastin into mature, functional elastin fibers, which provide elasticity to tissues like the aorta, lung, and skin. nih.govtaylorandfrancis.com BAPN-induced inhibition of LOX leads to the formation of poorly cross-linked elastin. Specific elastin stains (e.g., Verhoeff-Van Gieson) or IHC for elastin can reveal fragmented, disorganized, and degraded elastic fibers in tissues from BAPN-treated subjects, which is a hallmark of conditions like aortic aneurysms. nih.gov

By targeting these specific proteins, IHC provides more detailed molecular information that complements the broader structural views offered by H&E and Picrosirius Red staining.

Molecular Biology Techniques

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to measure changes in gene expression in response to BAPN. This method allows for the quantification of specific messenger RNA (mRNA) transcripts, providing insight into how BAPN influences cellular functions at the genetic level.

In studies involving BAPN, qRT-PCR has been employed to assess the expression of genes related to collagen synthesis, cross-linking, and bone formation. One study investigating the in vitro effects of 0.25mM BAPN-fumarate on osteoblasts found no significant difference in the mRNA expression of lysyl oxidase (LOX) or type I collagen genes nih.gov. This suggested that at this concentration, the inhibition of the LOX enzyme does not trigger a compensatory upregulation of the LOX gene itself nih.gov.

Table 1: Selected Gene Expression Changes in Response to Beta-Aminopropionitrile (BAPN)

Gene Organism/Cell Type BAPN Treatment Condition Observed Effect Source
LOX, COL1A1, COL1A2 Osteoblasts (in vitro) 0.25mM BAPN-fumarate No significant difference nih.gov
Alpl, Bglap, Bgn, etc. Mouse (in vivo) Daily injection Expression remarkably influenced nih.gov
BMP-1, POST Osteoblasts (in vitro) Various concentrations Significant upregulation nih.govsilviacanelon.com
COL1A1, COL1A2 Osteoblasts (in vitro) 1.0mM, 2.0mM, 10.0mM Significant upregulation nih.gov

To complement gene expression data from qRT-PCR, Western blotting is utilized to detect and quantify specific proteins. This technique confirms whether changes in mRNA levels translate to corresponding changes in protein expression. In BAPN research, Western blotting is crucial for measuring the levels of key proteins like lysyl oxidase (LOX), the direct target of BAPN.

For instance, in studies of diet-induced obesity, Western blotting was used to determine LOX protein levels in adipose tissue. The results showed that LOX protein levels were higher in samples from obese animals nih.gov. This method provided direct evidence of increased LOX protein, which correlated with increased collagen content. By using Western blotting, researchers can directly assess the abundance of the LOX enzyme, providing a more complete picture of the molecular landscape that BAPN acts upon.

Imaging Modalities in In Vivo Studies

Diagnostic ultrasound is a non-invasive, accessible, and cost-effective imaging modality that is highly suitable for evaluating soft tissues like tendons nih.govmdpi.com. It is often the initial imaging technique used for tendon disorders nih.gov. Given that BAPN's primary effect is on collagen cross-linking, a critical component of tendon structure and strength, ultrasound is a valuable tool for assessing the in vivo consequences of BAPN administration.

Ultrasound can detect changes in tendon morphology, such as increased thickness, and alterations in echogenicity, which can indicate tendinopathy mdpi.com. It is also highly sensitive and specific for diagnosing partial and complete tendon ruptures sciencescholar.usnih.gov. The use of real-time sonoelastography, an advanced ultrasound technique, can further provide information on the mechanical properties (stiffness) of the tendon tissue, which would be expected to change with altered collagen cross-linking sciencescholar.us. Therefore, diagnostic ultrasound serves as a key in vivo method to monitor the structural integrity of tendons in animal models treated with BAPN.

Micro-Computed Tomography (Micro-CT) is a high-resolution, non-destructive 3D imaging technique indispensable for the quantitative analysis of bone microstructure in preclinical research iu.edumdpi.com. It allows for the detailed assessment of both trabecular and cortical bone architecture in small animal models, making it ideal for studying the skeletal effects of BAPN iu.edumdpi.com.

A study using a mouse model established that BAPN administration leads to significant alterations in bone microstructure, as quantified by micro-CT. The analysis revealed a significant decrease in bone volume fraction (BV/TV) and trabecular thickness (Tb.Th) in the BAPN-treated group nih.gov. Concurrently, there was a significant increase in the bone surface to volume ratio (BS/BV), structure model index (SMI), and trabecular separation (Tb.Sp) nih.gov. These findings indicate a deterioration of the trabecular bone structure, making it more porous and less robust. Notably, in this study, no difference was observed in bone mineral density (BMD), suggesting that BAPN primarily affects the organic matrix and its organization rather than the mineral content nih.gov.

Table 2: Bone Microstructural Parameter Changes with Beta-Aminopropionitrile (BAPN) Treatment (from Micro-CT Analysis)

Microstructural Parameter Abbreviation Effect of BAPN Source
Bone Volume Fraction BV/TV Significant Decrease nih.gov
Trabecular Thickness Tb.Th Significant Decrease nih.gov
Bone Surface Ratio BS/BV Significant Increase nih.gov
Structure Model Index SMI Significant Increase nih.gov
Trabecular Separation Tb.Sp Significant Increase nih.gov

Radiographic Techniques for Aortic Measurements

Radiographic techniques are fundamental in visualizing and quantifying the morphological changes in the aorta of BAPN-treated animal models. High-frequency ultrasound and micro-computed tomography (micro-CT) are two of the primary modalities employed for these measurements.

High-frequency ultrasound provides a non-invasive method for real-time imaging of the aorta, allowing for the longitudinal tracking of aortic dimensions and the detection of pathologies like dilatations and dissections. nih.govahajournals.org Studies have demonstrated the use of ultrasound to measure luminal diameters in various sections of the aorta in BAPN-administered mice. ahajournals.orgnih.gov For instance, a paraspinal dorsal approach has been developed for clearer visualization of the descending thoracic aorta, a region often affected in BAPN-induced models. ahajournals.orgbiorxiv.org This imaging modality can effectively detect BAPN-induced descending aortic dilatations, which can range from modest to profound. biorxiv.org

Micro-CT has become a preferred method for obtaining detailed three-dimensional reconstructions of the vasculature, both in vivo and ex vivo. nih.govnih.gov When combined with a vascular casting agent, micro-CT can be used to characterize the frequency and distribution of aortic pathology in mice treated with beta-aminopropionitrile. nih.govnih.gov An aneurysm is typically defined as a 1.5-fold increase in the mean diameter of the aorta compared to an untreated control group. nih.gov Research has shown a significant increase in the incidence of aneurysms in BAPN-treated mice, with the majority of these aneurysms located in the thoracic aorta. nih.gov

Table 1: Aortic Diameter Measurements in BAPN-Treated vs. Control Mice Using Micro-CT

Aortic Region Control Diameter (mm, mean ± SD) BAPN-Treated Diameter (mm, mean ± SD) p-value
Ascending Aorta/Arch 0.93 ± 0.11 1.43 ± 0.56 0.023
Descending Thoracic Aorta 0.82 ± 0.04 1.11 ± 0.43 0.0817
Abdominal Aorta 0.66 ± 0.11 0.89 ± 0.58 0.296

Data sourced from a study on the quantitative micro-CT analysis of aortopathy in a mouse model of β-aminopropionitrile-induced aortic aneurysm and dissection. nih.gov

Advanced Imaging for Aortopathies (e.g., Micro-PET/CT with specific tracers)

Advanced imaging techniques, such as micro-positron emission tomography/computed tomography (micro-PET/CT) with specific molecular tracers, offer the ability to visualize biological processes at the cellular and molecular level within the aortic wall. This provides insights into the underlying pathology of BAPN-induced aortopathies that go beyond simple anatomical measurements.

One such advanced imaging approach involves the use of ⁶⁸Ga-labeled WVP peptide (⁶⁸Ga-DOTA-WVP) as a tracer for PET/CT imaging. frontiersin.orgnih.gov This tracer targets collagen type IV (Col-IV), a key component of the basement membrane that becomes exposed during vascular injury and remodeling. frontiersin.org In a BAPN-induced mouse model of thoracic aortic aneurysm and dissection (TAAD), ⁶⁸Ga-DOTA-WVP micro-PET/CT has been shown to detect the exposure of Col-IV in unstable aneurysms and early dissections. frontiersin.orgnih.govresearchgate.net

The uptake of ⁶⁸Ga-DOTA-WVP is significantly higher in the aortas of BAPN-treated mice compared to control animals, where little to no tracer uptake is observed. frontiersin.orgresearchgate.net This imaging technique has the potential for early diagnosis, whole-body screening, and monitoring the progression of TAAD. frontiersin.org Whole-body images from these studies have shown intense concentrations of the probe in the thoracic and abdominal aorta, as well as the heart and lungs, suggesting widespread vascular damage resulting from BAPN administration. frontiersin.orgnih.gov

Mechanical Testing of Tissues

The administration of beta-aminopropionitrile fumarate induces significant alterations in the mechanical properties of connective tissues, particularly the aorta, by inhibiting the cross-linking of collagen and elastin. amegroups.org Mechanical testing of these tissues is therefore essential to quantify the effects of BAPN and understand the resulting functional deficits.

Tensile Strength Measurements of Connective Tissues

Tensile strength is a critical measure of a material's ability to withstand pulling forces before breaking. In the context of BAPN research, ultimate tensile strength (UTS) is a key parameter used to quantify the mechanical integrity of aortic tissue. nih.gov The inhibition of collagen cross-linking by BAPN is expected to reduce the tensile strength of the aortic wall, making it more susceptible to aneurysm and dissection. amegroups.org

Studies have shown that the duration of BAPN exposure can have a significant impact on the UTS of the aorta. nih.gov For example, in an elastase-induced abdominal aortic aneurysm model in mice, prolonged treatment with BAPN (8 weeks) resulted in a dramatically lower UTS compared to shorter treatment durations or control groups. nih.gov Interestingly, a brief treatment with BAPN (4 days) within a 2-week period was associated with an increase in UTS compared to continuous BAPN treatment over the same period. nih.gov

Table 2: Ultimate Tensile Strength (UTS) of Abdominal Aorta in Different BAPN Treatment Groups

Treatment Group Duration of BAPN UTS (N/cm², mean ± SD)
Standard 2 weeks (STD2) None 24.84 ± 7.62
Enhanced 2 weeks (ENH2) Continuous for 2 weeks 18.05 ± 4.95
Enhanced 2 weeks brief (ENH2b) 4 days within 2 weeks 35.18 ± 18.60
Enhanced 8 weeks (ENH8) Continuous for 8 weeks 2.18 ± 2.18

Data from a study on the mechanical and matrix effects of beta-aminopropionitrile in an elastase-induced model of abdominal aortic aneurysm in mice. nih.gov

Evaluation of Arterial Distensibility and Elastic Modulus

Arterial distensibility and elastic modulus are measures of the stiffness of the arterial wall. The elastic modulus, often represented by the tangent modulus in biomechanical studies, quantifies the material's resistance to elastic deformation under stress. nih.gov In BAPN-treated animals, the disruption of the extracellular matrix is expected to alter these properties.

Research has shown that long-term BAPN treatment leads to a significant decrease in the stiffness of the abdominal aorta. nih.gov In the same elastase-induced aneurysm model mentioned previously, the tangent modulus of the aorta was lowest in the group that received BAPN for 8 weeks. nih.gov This suggests that prolonged inhibition of collagen cross-linking results in a less stiff, more compliant aortic wall, which may contribute to the progressive dilation seen in aneurysms.

Table 3: Tangent Modulus of Abdominal Aorta in Different BAPN Treatment Groups

Treatment Group Duration of BAPN Tangent Modulus (N/cm², mean ± SD)
Sham 2 weeks (SHAM2) None 17.99 ± 5.76
Standard 2 weeks (STD2) None 32.60 ± 9.83
Enhanced 2 weeks (ENH2) Continuous for 2 weeks 26.13 ± 9.10
Enhanced 8 weeks (ENH8) Continuous for 8 weeks 3.71 ± 3.10

Data from a study on the mechanical and matrix effects of beta-aminopropionitrile in an elastase-induced model of abdominal aortic aneurysm in mice. nih.gov

Vii. Future Directions and Research Gaps

Exploring Isoform-Specific Lysyl Oxidase Inhibition

The lysyl oxidase family comprises five copper-dependent enzymes: LOX and LOX-like 1 through 4 (LOXL1–LOXL4). mdpi.comnih.gov These isoforms play distinct and sometimes opposing roles in cellular processes, ECM remodeling, and disease pathogenesis. plos.orgnih.gov BAPN fumarate (B1241708) acts as a non-specific inhibitor, targeting the active site of LOX and LOXL isoenzymes, which limits its therapeutic potential due to the risk of off-target effects. nih.govprobiologists.comglpbio.com A significant research gap exists in the development and characterization of inhibitors that can selectively target individual LOX isoforms.

Future research must focus on:

Delineating Isoform-Specific Functions: A deeper understanding of the unique contribution of each LOX isoform to specific physiological and pathological processes is required. For instance, LOX is highly expressed in immature megakaryocytes and is implicated in the bone marrow fibrosis seen in primary myelofibrosis (PMF), while LOXL2 is of particular interest in cancer biology for its role in promoting oncogenic transformation and metastasis. mdpi.comprobiologists.com

Developing Selective Inhibitors: The design of novel small molecules or antibodies that can discriminate between the active sites of the different LOX family members is a critical next step. While BAPN has been effective in preclinical studies, its lack of specificity is a major drawback for clinical translation. probiologists.com The development of more specific inhibitors, such as the PXS-LOX_1 and PXS-LOX_2 compounds for PMF, represents a promising direction. probiologists.com

Investigating Non-Enzymatic Roles: Research suggests that some LOX isoforms may have functions independent of their catalytic activity. nih.gov Future studies should aim to elucidate these non-enzymatic roles and determine if they can be modulated for therapeutic benefit, potentially avoiding the broad consequences of enzymatic inhibition.

The transition from pan-LOX inhibitors like BAPN to isoform-specific modulators is essential for advancing the therapeutic utility of targeting this enzyme family, allowing for more precise interventions in diseases like fibrosis and cancer. patsnap.comnih.gov

Understanding the Impact of BAPN Fumarate on Diverse Cellular Systems

The effects of inhibiting collagen and elastin (B1584352) cross-linking extend to a wide variety of cell types, influencing their behavior, function, and interaction with the surrounding microenvironment. While BAPN's impact on cells involved in connective tissue remodeling, such as fibroblasts and osteoblasts, is well-documented, its effects on other cellular systems are an expanding area of research. nih.gov Understanding this broader impact is crucial for identifying new therapeutic opportunities and potential unforeseen consequences.

Table 1: Documented Effects of Beta-Aminopropionitrile (BAPN) on Various Cell Types

Cell Type System/Condition Observed Effect of BAPN Research Finding
Osteoblasts Bone Inhibits maturation of collagen crosslinks; alters collagen D-spacing. nih.gov A 0.25mM BAPN-fumarate concentration was sufficient to prevent the maturation of divalent immature crosslinks to trivalent hydroxylysylpyridinoline (HP) crosslinks in osteoblast cultures. nih.gov
Aortic Smooth Muscle Cells Vascular Decreases insoluble elastin accumulation; leads to downregulation of elastin mRNA. nih.gov BAPN prevents elastin crosslinking, which increases tropoelastin fragments in the culture medium, subsequently reducing steady-state levels of elastin mRNA. nih.gov
Cervical Cancer Cells (HeLa, SiHa) Cancer Inhibits hypoxia-induced cell invasion. glpbio.com Treatment with 500μM BAPN for 48 hours inactivated LOX and inhibited the invasion ability of HeLa and SiHa cells by 50% and 60%, respectively. glpbio.com
Breast Cancer Cells (MDA-MB-231) Cancer Reduces metastatic colonization potential. plos.org BAPN administration initiated the day before tumor cell injection decreased the number of metastases by 44%. plos.org
Adipocytes (3T3-L1) Metabolic Disease Prevents downregulation of adiponectin and GLUT4; normalizes glucose uptake in an insulin-resistant model. nih.gov In TNFα-induced insulin-resistant adipocytes, BAPN normalized insulin-stimulated glucose uptake. nih.gov
Hepatic Stellate Cells (LX-2) Liver Fibrosis Down-regulates expression of LOXL2 and α-SMA induced by TGF-β. glpbio.com BAPN at a concentration of approximately 14.3μM significantly downregulated profibrotic markers in LX-2 cells. glpbio.com

| Megakaryocytes | Hematology/Fibrosis | Reduces the number of megakaryocytes in the bone marrow in a mouse model of primary myelofibrosis. probiologists.com | BAPN treatment slowed the development of the myelofibrotic phenotype by decreasing PDGF signaling and reducing the number of megakaryocytes. probiologists.com |

Future research should systematically explore the effects of BAPN fumarate on a wider array of cells, including immune cells, neurons, and various progenitor cells, to build a comprehensive understanding of its systemic impact.

Development of Advanced Animal Models for Specific Pathologies

Animal models have been indispensable for studying the effects of BAPN and the role of LOX in disease. mdpi.com Models such as BAPN administration in young mice have been used to induce and study aortic aneurysms and dissections, mimicking some aspects of human aortopathies. ahajournals.orgnih.gov Similarly, the Gata-1 low mouse model has been instrumental in demonstrating the potential of LOX inhibition in treating primary myelofibrosis. probiologists.com

However, existing models have limitations. The pathologies induced by BAPN can vary significantly based on the age at which administration begins and the specific region of the aorta being studied. ahajournals.org Furthermore, standard rodent and porcine models may not fully recapitulate the complexity of human diseases. nih.govmdpi.com

Future progress requires the development of more sophisticated animal models:

Humanized Mice: The creation of mice with a humanized immune system or specific human genes could provide more accurate predictions of efficacy and toxicity in humans. mdpi.com

Genetically Engineered Models: Developing models with conditional knockouts or mutations of specific LOX isoforms would allow for a more precise dissection of their individual roles in pathology, moving beyond the broad inhibition offered by BAPN.

Disease-Specific Models: There is a need for models that more closely mimic the multifactorial nature of human diseases. For example, in aortic aneurysm research, combining BAPN treatment with surgical induction in pigs is one approach to better represent the human condition. nih.gov For cancer research, orthotopic and patient-derived xenograft (PDX) models can provide more relevant insights into tumor-microenvironment interactions and metastatic processes. mdpi.commdpi.com

These advanced models will be critical for validating isoform-specific inhibitors and for understanding the complex interplay between LOX activity, tissue mechanics, and disease progression in a context that is more translatable to human pathology.

Investigating Synergistic Effects in Combination Research Studies

The potential of BAPN fumarate may be enhanced when used in combination with other therapeutic agents. The inhibition of LOX alters the tumor microenvironment and can modulate tissue properties, which may create opportunities for synergistic interactions. patsnap.comresearcher.life

Early research has provided glimpses into this potential. For instance:

Vasculotoxicity: A synergistic toxic effect was observed when BAPN was co-administered with the vascular toxin allylamine (B125299) in rats, leading to extensive necrosis of the aortic media. nih.gov

Atherosclerosis: In rats, chronic BAPN administration followed by a hyperlipidic diet significantly increased aortic cholesterol and induced atheroma, an effect greater than either treatment alone. nih.gov Conversely, the addition of metformin (B114582) to BAPN treatment prevented these atheromatous lesions. nih.gov

Cancer Therapy: In liver cancer models, combining LOX inhibition with sonoporation (using ultrasound to enhance drug delivery) was shown to overcome stiffness-related radioresistance, significantly increasing radiation-induced DNA damage and cell death. researcher.life

Future research should systematically explore rational combination strategies. This includes combining BAPN or next-generation LOX inhibitors with chemotherapy, immunotherapy, radiotherapy, and other targeted agents. Investigating these combinations in advanced, disease-relevant models could uncover synergistic effects that improve therapeutic outcomes, particularly in fibrosis and oncology, where altering the physical properties of the ECM can make diseased tissues more susceptible to other treatments. patsnap.comresearcher.life

Elucidating Mechanochemical Coupling in Tissue Development and Disease

A frontier in biomedical research is understanding mechanochemical coupling—how physical forces and tissue mechanics influence cellular signaling and gene expression, and vice versa. Lysyl oxidase is a key mediator in this process, as its cross-linking activity directly determines the stiffness and mechanical properties of the ECM. patsnap.comnih.gov BAPN fumarate, by inhibiting this activity, serves as a powerful tool to probe these interactions.

Research has shown that LOX is a critical link between mechanotransduction and oncogenic signaling. nih.gov For example, in breast cancer cells, TGF-β1 stimulates LOX synthesis, and inhibiting LOX activity blunts certain signaling pathways (like p38 MAPK) and impairs TGF-β1-mediated invasion. nih.govnih.gov Furthermore, increasing ECM rigidity promotes malignant cell proliferation, an effect that can be blocked by inhibiting LOX with BAPN. nih.gov

Key research gaps and future directions include:

Mapping Signaling Pathways: Elucidating the precise molecular pathways that connect mechanical cues (e.g., matrix stiffness) to LOX expression and activity, and how LOX activity, in turn, modulates signaling cascades that control cell fate, proliferation, and invasion.

Role in Development: Investigating how LOX-mediated mechanical changes guide morphogenesis and tissue patterning during embryonic development. Studies suggest that inhibiting collagen cross-linking with BAPN can impair the normal formation of the osteocyte network during bone modeling. researchgate.net

Disease Progression: Understanding how pathological alterations in tissue mechanics, driven by aberrant LOX activity, contribute to the progression of diseases like fibrosis, cancer, and vascular pathologies. probiologists.comsciopen.com BAPN can be used in models of these diseases to uncouple the mechanical changes from the underlying cellular defects, providing insight into the role of tissue stiffness itself as a driver of disease.

By using BAPN fumarate to modulate tissue mechanics, researchers can better understand the intricate feedback loops between cells and their physical environment, paving the way for novel therapeutic strategies that target the mechanochemical basis of disease.

Q & A

Q. What is the primary mechanism of action of BAPN in inhibiting lysyl oxidase (LOX), and how can this be experimentally validated?

BAPN irreversibly inhibits LOX, an enzyme critical for collagen and elastin cross-linking by deaminating lysine residues. Methodologically, researchers can validate LOX inhibition through:

  • Enzyme activity assays : Measure LOX activity in tissue homogenates using spectrophotometric methods tracking hydrogen peroxide production .
  • Collagen solubility tests : Treat tissues with BAPN and quantify acid-soluble collagen fractions, as impaired cross-linking increases solubility .
  • Histological staining : Use Masson’s trichrome or Sirius red to visualize disrupted collagen fibril organization in BAPN-treated samples .

Q. What are the standard dosing protocols for BAPN in rodent models for studying collagen-related pathologies?

Typical protocols involve daily administration via oral gavage or intraperitoneal injection:

  • Aortic studies : 1 g/kg/day for 9 weeks in rats to induce medial degeneration .
  • Bone mechanics : 50–100 mg/kg/day for 4–6 weeks in rats, resulting in reduced bone stiffness (44%) and increased deformation (47%) .
  • Tendon adhesion models : Topical application of 10 mg BAPN base in a hydrogel to chicken flexor tendons, reducing adhesion tensile strength by 33% .

Q. How is BAPN utilized to model aortic dissection or aneurysms in preclinical studies?

BAPN induces aortic medial degeneration by disrupting elastin cross-links, mimicking human aortic pathologies. Key methodologies include:

  • Histopathology : Staining for mucoid degeneration or elastin fragmentation in aortic tissue .
  • Biomechanical testing : Measuring reduced aortic tensile strength post-BAPN treatment .
  • Combination models : Administering BAPN with a hyperlipidemic diet to exacerbate atheroma formation .

Advanced Research Questions

Q. How can contradictory results on BAPN’s efficacy in tendon injury trials be reconciled (e.g., positive preclinical vs. negative clinical outcomes)?

Discrepancies may arise from:

  • Species-specific responses : Rodent collagen turnover rates differ from humans .
  • Administration route : Topical application in chickens showed efficacy, while systemic delivery in horses failed due to poor tissue penetration .
  • Trial design : Negative human trials lacked standardized dosing or long-term follow-up . Methodological recommendations : Use species-matched models and optimize delivery systems (e.g., localized sustained-release formulations).

Q. What experimental strategies mitigate confounding variables when combining BAPN with other therapies (e.g., HCG or mechanical stimulation)?

In studies combining BAPN with HCG and vacuum erectile devices (VED) for penile remodeling:

  • Dose titration : Use subthreshold BAPN doses (100 mg/kg/day) to avoid masking synergistic effects .
  • Control groups : Include cohorts receiving individual treatments (e.g., BAPN-only, HCG-only) to isolate combinatorial effects .
  • Outcome metrics : Quantify collagen content (hydroxyproline assays) and tunica albuginea thickness via micro-CT .

Q. What are the long-term metabolic consequences of chronic BAPN exposure in animal models?

Chronic BAPN administration (9 weeks in rats) induces:

  • Aortic lipid accumulation : Elevated cholesterol levels in aortic walls, exacerbated by hyperlipidemic diets .
  • Bone demineralization : 5% reduction in bone ash content due to impaired collagen-mineral interactions . Mitigation strategies : Co-administer metformin (150 mg/kg/day) to reduce aortic lipid deposition .

Methodological Considerations

  • Translational challenges : Prioritize pharmacokinetic studies to optimize BAPN bioavailability in target tissues.
  • Fumarate salt impact : Compare BAPN fumarate with other salts (e.g., hydrochloride) to assess solubility and tissue penetration differences.
  • Ethical reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental replication and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.